molecular formula C12H12N4O3 B2511516 8-(4-Methoxyphenyl)-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione CAS No. 848893-00-5

8-(4-Methoxyphenyl)-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione

Cat. No.: B2511516
CAS No.: 848893-00-5
M. Wt: 260.253
InChI Key: NYPJHNCSQQPCJU-UHFFFAOYSA-N
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Description

    Starting Materials: The methoxyphenyl group is introduced via a nucleophilic substitution reaction using 4-methoxyphenyl halides (e.g., 4-methoxyphenyl chloride) and the imidazo[2,1-c][1,2,4]triazine intermediate.

    Reaction Conditions: This step typically requires the use of a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3) to facilitate the substitution reaction at temperatures around 100°C.

Industrial Production Methods

For industrial-scale production, the synthesis of 8-(4-Methoxyphenyl)-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated reactors and optimized reaction conditions to ensure consistent product quality and scalability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-Methoxyphenyl)-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione typically involves the following steps:

  • Formation of the Imidazo[2,1-c][1,2,4]triazine Core

      Starting Materials: The synthesis begins with the preparation of the imidazo[2,1-c][1,2,4]triazine core. This can be achieved through the cyclization of appropriate precursors such as 1,2-diamines and cyanamides under acidic or basic conditions.

      Reaction Conditions: The cyclization reaction is often carried out in the presence of a catalyst such as hydrochloric acid or sodium hydroxide, at elevated temperatures ranging from 80°C to 150°C.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents and Conditions: The compound can undergo oxidation reactions using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

      Major Products: Oxidation typically leads to the formation of corresponding quinones or other oxidized derivatives.

  • Reduction

      Reagents and Conditions: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents such as ethanol or tetrahydrofuran (THF).

      Major Products: Reduction often results in the formation of amine derivatives or reduced triazine rings.

  • Substitution

      Reagents and Conditions: Nucleophilic substitution reactions can be performed using nucleophiles such as amines, thiols, or alkoxides in the presence of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

      Major Products: Substitution reactions yield various substituted imidazo[2,1-c][1,2,4]triazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 8-(4-Methoxyphenyl)-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

Biologically, this compound has shown potential as an antimicrobial agent. Studies have demonstrated its activity against various bacterial strains, making it a candidate for the development of new antibiotics .

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It has been explored as a lead compound for the development of drugs targeting specific enzymes or receptors involved in disease pathways .

Industry

Industrially, this compound can be used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in the production of polymers, dyes, and other advanced materials.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Triazine Derivatives: Compounds such as 2,4,6-trisubstituted-1,3,5-triazines share a similar triazine core but differ in their substituents and biological activities.

    Imidazo[1,2-a]pyridine Derivatives: These compounds have a similar fused ring system but differ in the nitrogen positioning and overall structure.

Uniqueness

8-(4-Methoxyphenyl)-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione is unique due to its specific substitution pattern and the presence of the methoxyphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

8-(4-methoxyphenyl)-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazine-3,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O3/c1-19-9-4-2-8(3-5-9)15-6-7-16-11(18)10(17)13-14-12(15)16/h2-5H,6-7H2,1H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYPJHNCSQQPCJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN3C2=NNC(=O)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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